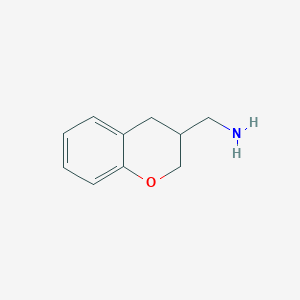

Chroman-3-ylmethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWNCRSSFMSHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407179 | |

| Record name | Chroman-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10185-46-3 | |

| Record name | Chroman-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Chroman-3-ylmethanamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chroman-3-ylmethanamine and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The chroman scaffold is a privileged structure found in a variety of biologically active molecules, and the introduction of an aminomethyl group at the 3-position provides a key pharmacophore for interaction with various biological targets.[1][2] This technical guide offers a comprehensive overview of the synthetic strategies for accessing these valuable compounds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Synthetic Strategies

The construction of this compound derivatives can be approached through several key synthetic routes, primarily focusing on the formation of the chroman ring system and the subsequent introduction of the C3-aminomethyl moiety. The choice of strategy often depends on the desired substitution pattern and stereochemistry.

1. Reductive Amination of Chroman-3-ones: This is a highly efficient and direct method for synthesizing 3-aminochromans and their N-substituted analogs. The reaction proceeds through the formation of an imine or enamine intermediate from a chroman-3-one and an appropriate amine source, which is then reduced in situ. This approach is amenable to both chemical and biocatalytic methods, with enzymatic approaches offering excellent enantioselectivity.[3]

2. Multi-step Synthesis from Chroman-4-ones: An alternative and versatile route begins with the more readily accessible chroman-4-ones. Functionalization at the 3-position, for instance, via a Mannich reaction to introduce a methylene group, followed by an aza-Michael addition and subsequent transformations, can yield the desired 3-aminomethyl-substituted chromans. This pathway allows for greater diversity in the substitution of the chroman core.

3. Synthesis via Reduction of Chroman-3-carbonitriles: This strategy involves the initial synthesis of a chroman-3-carbonitrile intermediate. The nitrile group can then be reduced to the primary amine using standard reducing agents, providing a direct route to the parent this compound.

Data Presentation: A Comparative Overview of Synthetic Routes

The following tables provide a summary of quantitative data for the synthesis of key intermediates and final products, allowing for easy comparison of different methodologies.

Table 1: Synthesis of Chromanone Precursors

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2'-Hydroxyacetophenone | 1. Benzoyl chloride, pyridine; 2. KOH, pyridine, 50°C; 3. H+, reflux | Flavone (2-Phenyl-4H-chromen-4-one) | Not specified | [4] |

| 2'-Hydroxyacetophenone | Aldehyde, NaOH, Ethanol, then H₂O₂ | 3-Hydroxyflavone | Not specified | [5] |

| o-Hydroxyacetophenone | Ethyl propionate, Na, xylene; then H+, reflux | 2-Ethylchromone | Not specified | [6] |

| 2-Hydroxyacetophenone | Enaminone formation, then m-CPBA | 3-Hydroxychromone | Not specified | [7] |

Table 2: Synthesis of this compound Derivatives

| Substrate | Amine Source | Reducing Agent/Catalyst | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Chroman-3-one | Various primary amines | Imine Reductase (IRED) | 3-Aminochroman derivatives | High | >99 | [3] |

| General Ketone/Aldehyde | Ammonia/Amines | Sodium cyanoborohydride (NaBH₃CN) | Alkylated amines | General Method | Not applicable | [8] |

| General Ketone/Aldehyde | Amines | Sodium borohydride (NaBH₄) | Alkylated amines | General Method | Not applicable | [9] |

Note: A specific yield for the direct chemical reductive amination of unsubstituted chroman-3-one to the parent this compound was not explicitly detailed in the surveyed literature.

Experimental Protocols

This section presents detailed experimental procedures for the key synthetic transformations discussed.

Protocol 1: Enzymatic Reductive Amination of 3-Chromanones

This protocol is based on the highly enantioselective synthesis of 3-aminochroman derivatives using imine reductases (IREDs).[3]

Materials:

-

Substituted or unsubstituted chroman-3-one

-

Primary amine of choice

-

Lyophilized imine reductase (IRED)

-

Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

-

NAD(P)H cofactor

-

Glucose and glucose dehydrogenase (for cofactor recycling, optional)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, prepare a solution of the chroman-3-one and the primary amine in a minimal amount of DMSO.

-

In a separate vessel, prepare the aqueous buffer solution containing the IRED enzyme, the NAD(P)H cofactor, and the optional cofactor recycling system.

-

Add the organic solution of the substrates to the aqueous enzyme solution with vigorous stirring.

-

Maintain the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC or GC analysis.

-

Upon completion, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the enantiopure 3-aminochroman derivative.

Protocol 2: General Procedure for Chemical Reductive Amination of Chroman-3-one

This generalized protocol is based on the principles of the Borch reductive amination and can be adapted for the synthesis of this compound from chroman-3-one.[8]

Materials:

-

Chroman-3-one

-

Ammonium acetate (for the primary amine) or a primary/secondary amine

-

Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous methanol

-

3Å or 4Å Molecular sieves (optional, for imine formation)

-

1 M Hydrochloric acid

-

1 M Sodium hydroxide

-

Diethyl ether or dichloromethane

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve chroman-3-one and an excess of the amine source (e.g., 5-10 equivalents of ammonium acetate) in anhydrous methanol.

-

If desired, add activated molecular sieves to the mixture to facilitate the formation of the iminium intermediate.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

-

Basify the solution with 1 M NaOH to a pH of >10.

-

Extract the product with diethyl ether or dichloromethane (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude amine by flash column chromatography on silica gel.

Mandatory Visualizations

Relevant Signaling Pathways

This compound derivatives have shown potential as modulators of important signaling pathways implicated in various diseases. The following diagrams, rendered using Graphviz (DOT language), illustrate two such pathways.

Caption: PD-1/PD-L1 Immune Checkpoint Pathway.[1][10][11][12]

Caption: RhoA-ROCK2 Signaling Pathway.[13][14][15][16]

Experimental Workflow Diagram

The following diagram provides a logical flow for the synthesis of this compound derivatives via the reductive amination of chroman-3-one.

Caption: General Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound derivatives is a dynamic area of research with significant implications for drug discovery. The methods presented in this guide, ranging from biocatalytic to classical organic transformations, provide a solid foundation for the preparation of a diverse array of these compounds. The selection of a particular synthetic route will be guided by factors such as the availability of starting materials, desired stereochemistry, and the scale of the synthesis. Continued innovation in synthetic methodology will undoubtedly facilitate the exploration of the full therapeutic potential of this promising class of molecules.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mentis.uta.edu [mentis.uta.edu]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]

- 12. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Chroman-3-ylmethanamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a privileged structure in medicinal chemistry, continues to yield novel therapeutic candidates with diverse biological activities. Within this broad class, analogs of chroman-3-ylmethanamine are emerging as a focal point for drug discovery, demonstrating significant potential in addressing critical unmet medical needs, from metabolic disorders to antibiotic resistance. This technical guide provides an in-depth overview of the core biological activities, supported by available data, experimental methodologies, and a visualization of the underlying molecular pathways.

Core Biological Activities and Quantitative Data

Recent investigations have highlighted two primary areas of biological activity for this compound analogs: modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARG) and potent antimicrobial and immunomodulatory effects.

Peroxisome Proliferator-Activated Receptor Gamma (PPARG) Modulation

A series of N-biphenylmethylindole derivatives of this compound have been identified as potent and selective modulators of PPARG. These compounds exhibit a unique mechanism of action, binding to PPARG and inhibiting its phosphorylation, a key step in the development of insulin resistance. This activity positions them as promising candidates for the treatment of type 2 diabetes and other metabolic disorders.[1]

| Compound Class | Target | Biological Activity | Reported Potency |

| N-((2'-(tert-butoxycarbonyl)biphenyl-4-yl)methyl)-2,3-dimethyl-1H-indole-5-carboxamide substituted this compound | PPARG | Selective PPARG modulator, inhibitor of cdk5-mediated phosphorylation | Potent and dose-dependent anti-diabetic effects in obese mice. Specific IC50/Ki values are detailed in the patent literature.[1] |

Antimicrobial and Immunomodulatory Activity

Novel N-(chroman-3-yl) benzamide analogs have demonstrated significant efficacy against antibiotic-resistant pathogens, specifically methicillin-resistant Staphylococcus aureus (MRSA). These compounds not only directly inhibit bacterial growth but also act as immune activators, enhancing the bactericidal activity of immune cells. This dual-action mechanism presents a promising strategy to combat the growing threat of antimicrobial resistance.[2]

| Compound Class | Target Organism/Cell | Biological Activity | Reported Potency |

| N-(chroman-3-yl) benzamide analogs | Staphylococcus aureus (antibiotic-resistant) | Potent antimicrobial activity | Four-fold reduction in the concentration needed to inhibit bacterial growth compared to previous compounds.[2] |

| Immune cells (liver macrophages) | Immunoactivation, enhanced intracellular bacterial killing | Correlated with unique alterations of liver macrophage functions.[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following outlines the key experimental procedures for the synthesis and biological evaluation of this compound analogs.

Synthesis of this compound Analogs

The synthesis of the core this compound scaffold and its derivatives typically involves multi-step synthetic routes. A general workflow is as follows:

-

Formation of the Chroman Ring: This is often achieved through reactions such as the Prins cyclization or intramolecular etherification of a suitably substituted phenol.

-

Introduction of the Aminomethyl Group at the C3 Position: This can be accomplished through various methods, including the reduction of a nitrile or amide derivative at the C3 position.

-

Derivatization of the Amine: The primary amine of this compound serves as a versatile handle for the introduction of various substituents through standard N-acylation or N-alkylation reactions to generate a library of analogs.

For the synthesis of the N-biphenylmethylindole PPARG modulators, a key step involves the coupling of this compound with 1-((2′-(tert-butoxycarbonyl)biphenyl-4-yl)methyl)-2,3-dimethyl-1H-indole-5-carboxylic acid.[1]

Biological Assays

PPARG Modulation Assays:

-

Binding Affinity Assays: These assays are performed to determine the affinity of the test compounds for the PPARG ligand-binding pocket. This is often done using competitive radioligand binding assays.

-

Cell-Based Phosphorylation Assays: To assess the ability of the compounds to block cdk5-mediated PPARG phosphorylation, differentiated preadipocytes are used. The level of phosphorylated PPARG is measured, typically by Western blotting, in the presence and absence of the test compounds.[1]

-

Transcriptional Activity Assays: Luciferase reporter assays are employed to determine if the compounds act as agonists, antagonists, or inverse agonists of PPARG. These assays measure the transcriptional activity of PPARG on a target gene promoter.[1]

-

In Vivo Efficacy Studies: The anti-diabetic effects of the lead compounds are evaluated in animal models of obesity and diabetes, such as obese mice. Key parameters measured include blood glucose levels, insulin sensitivity, body weight, and fluid retention.[1]

Antimicrobial and Immunomodulatory Assays:

-

Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity of the N-(chroman-3-yl) benzamide analogs against antibiotic-resistant Staphylococcus aureus is determined using standard microdilution methods to find the lowest concentration of the compound that inhibits visible bacterial growth.[2]

-

Immune Cell Activation Assays: The ability of the compounds to enhance the bacterial killing capacity of immune cells is assessed using in vitro co-culture systems of macrophages and bacteria. The intracellular survival of the bacteria is quantified in the presence and absence of the test compounds.[2]

-

Synergy Assays: To determine if the compounds can restore the efficacy of standard antibiotics, checkerboard assays are performed with the chroman analog and a conventional antibiotic against resistant bacterial strains.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental schemes is essential for a clear understanding of the science. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: Signaling pathway of PPARG modulation by this compound analogs.

Caption: General experimental workflow for the development of this compound analogs.

Conclusion and Future Directions

The preliminary yet promising data on this compound analogs underscore their potential as a versatile scaffold for the development of novel therapeutics. The dual-action antimicrobial and immunomodulatory agents, in particular, represent a significant advancement in the fight against antibiotic resistance. Similarly, the development of selective PPARG modulators that circumvent the side effects of existing therapies could revolutionize the management of type 2 diabetes.

Future research should focus on expanding the structure-activity relationship (SAR) studies for these analogs to optimize their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action at the molecular level will be crucial for their clinical translation. The this compound core undoubtedly holds considerable promise for the generation of next-generation therapies for a range of challenging diseases.

References

Chroman-3-ylmethanamine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The chroman scaffold, a core structural motif in a plethora of natural products and synthetic molecules, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities. Among its derivatives, chroman-3-ylmethanamine stands out as a versatile building block, enabling the development of novel therapeutic agents targeting a wide range of diseases, from neurological disorders to cancer. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its analogs, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Synthesis of the this compound Scaffold

The synthesis of the core this compound scaffold can be efficiently achieved through a two-step process involving the formation of a key intermediate, chroman-3-carbaldehyde, followed by reductive amination.

Synthesis of Chroman-3-carbaldehyde

A common route to chroman-3-carbaldehyde involves the Vilsmeier-Haack formylation of 2-hydroxyacetophenone derivatives, followed by cyclization.[1]

Experimental Protocol:

-

Step 1: Vilsmeier-Haack Formylation. To a stirred solution of an appropriately substituted 2-hydroxyacetophenone in a suitable solvent such as dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for a specified duration until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Step 2: Cyclization and Hydrolysis. The reaction mixture is then carefully poured into ice-cold water and neutralized with a base (e.g., sodium hydroxide solution) to induce cyclization and hydrolysis, affording the desired chromone-3-carbaldehyde.

-

Step 3: Reduction to Chroman-3-carbaldehyde. The resulting chromone-3-carbaldehyde can be selectively reduced to chroman-3-carbaldehyde using a suitable reducing agent, such as sodium borohydride in the presence of a Lewis acid or through catalytic hydrogenation.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Reductive Amination to this compound

The conversion of chroman-3-carbaldehyde to this compound is typically achieved via reductive amination.[2][3][4][5][6] This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine source (e.g., ammonia or an ammonium salt), followed by in-situ reduction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, chroman-3-carbaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. To this solution, an excess of an amine source, such as ammonium acetate or a solution of ammonia in methanol, is added.

-

Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by TLC.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), is added portion-wise to the reaction mixture. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde.[4]

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be further purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Biological Activities and Therapeutic Applications

The versatility of the this compound scaffold allows for the introduction of various substituents, leading to a wide array of biological activities. This section summarizes the key therapeutic areas where these derivatives have shown promise, supported by quantitative data.

Central Nervous System (CNS) Disorders

Chroman derivatives have been extensively investigated for their potential in treating CNS disorders, including epilepsy and neurodegenerative diseases.[7][8][9][10][11]

Anticonvulsant Activity:

Several this compound analogs have demonstrated significant anticonvulsant properties in preclinical models. The activity is often evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

| Compound ID | Modification | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Reference |

| 6i | Schiff base derivative | - | - | > 300 | [8] |

| Compound 14 | Pyrrolidine-2,5-dione deriv. | 49.6 | 67.4 | > 300 | [9] |

| Compound 5j | Anhydride derivative | > 30 | - | > 300 | [12] |

Monoamine Oxidase (MAO) Inhibition:

Derivatives of the related chroman-4-one scaffold have shown potent and selective inhibition of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters and are important targets in the treatment of depression and Parkinson's disease.

| Compound ID | Target | IC50 (nM) | Selectivity Index (SI) | Reference |

| (E)-5,7-dichloro-3-{[(2-(dimethylamino)pyrimidin-5-yl]methylene}chroman-4-one | hMAO-B | 10.58 | > 9452 | [6] |

Cancer

The chroman scaffold is a constituent of many natural and synthetic compounds with anticancer activity.[8][13][14][15][16][17] Derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of protein kinases and immune checkpoint pathways.

Cytotoxic Activity:

The cytotoxic effects of chroman derivatives are often evaluated against a panel of human cancer cell lines, with the 50% growth inhibition (GI50) or 50% cytotoxic concentration (CC50) values being determined.

| Compound ID | Cell Line | GI50 (µM) | Reference |

| 6i | MCF-7 (Breast) | 34.7 | [8][18] |

| Compound 7 | RXF 393 (Renal) | -34.32 (% Growth) | [16] |

| 4f | MCF-7 (Breast) | 4.74 (µg/mL) | [13] |

| 4h | MCF-7 (Breast) | 21.97 (µg/mL) | [13] |

| 4,4,8-trimethoxychroman | A2780 (Ovarian) | 16.2 (µg/mL) | [14] |

Rho-associated Coiled-coil Kinase (ROCK) Inhibition:

Chroman-3-amides have emerged as potent inhibitors of ROCK, a serine/threonine kinase that plays a crucial role in cell proliferation, motility, and survival, making it an attractive target for cancer therapy.[19][20][21][22]

| Compound ID | Target | IC50 (nM) | Reference |

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide ((S)-7c) | ROCK2 | 3 | [19] |

| Chroman 1 | ROCK2 | 0.001 | [22] |

| Chroman 1 | ROCK1 | 0.052 | [22] |

PD-1/PD-L1 Inhibition:

Recently, chroman-like small molecules have been identified as inhibitors of the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a key immune checkpoint pathway that cancer cells exploit to evade the immune system.[15][23]

Infectious Diseases

Chroman derivatives have also demonstrated promising activity against a range of microbial pathogens.[24]

Antimicrobial Activity:

The antimicrobial efficacy of these compounds is typically assessed by determining the minimum inhibitory concentration (MIC) required to inhibit the growth of various bacterial and fungal strains.

| Compound Class | Organism | MIC Range (µg/mL) | Reference |

| Chroman-4-one derivatives | Bacteria & Fungi | 64 - 1024 | [24] |

| Chroman carboxamide derivatives | Gram-positive bacteria | 25 - 100 | |

| Chroman carboxamide derivatives | Gram-negative bacteria | 12.5 - 100 | |

| Halogenated 3-nitro-2H-chromenes | S. aureus (MRSA) | 1 - 8 |

Key Signaling Pathways

Understanding the molecular mechanisms by which this compound derivatives exert their therapeutic effects is crucial for rational drug design. This section provides a visual representation of the key signaling pathways modulated by these compounds.

Caption: ROCK Signaling Pathway Inhibition.

Caption: Monoamine Oxidase (MAO) Inhibition.

Caption: PD-1/PD-L1 Immune Checkpoint Blockade.

Experimental Protocols for Biological Assays

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.

ROCK Kinase Activity Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ROCK enzyme.

Materials:

-

Recombinant human ROCK1 or ROCK2 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

Substrate (e.g., Myosin Phosphatase Targeting Subunit 1, MYPT1)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

-

Prepare a kinase reaction mixture containing the ROCK enzyme and substrate in kinase buffer.

-

Add the kinase reaction mixture to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Monoamine Oxidase (MAO) Activity Assay

This assay determines the inhibitory effect of compounds on the activity of MAO-A and MAO-B.[1][10]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., Amplex® Red, horseradish peroxidase)

-

96-well black plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume of the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only as a negative control and a known MAO inhibitor as a positive control.

-

Add the MAO-A or MAO-B enzyme to the respective wells.

-

Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).

-

Prepare a substrate/detection reagent mixture.

-

Initiate the reaction by adding the substrate/detection reagent mixture to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for Amplex® Red) at several time points.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value.

PD-1/PD-L1 Binding Assay

This assay measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1.[3][4][5][14]

Materials:

-

Recombinant human PD-1 protein (e.g., with a His-tag)

-

Recombinant human PD-L1 protein (e.g., with a biotin tag)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compounds (dissolved in DMSO)

-

Streptavidin-coated high-binding capacity plates

-

Anti-His-tag antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB for HRP)

-

Stop solution (e.g., 2 N H2SO4)

-

96-well clear plates

Procedure:

-

Coat the wells of a streptavidin-coated plate with biotinylated PD-L1 by incubating for 1-2 hours at room temperature.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound PD-L1.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the diluted compounds to the wells.

-

Add His-tagged PD-1 to the wells.

-

Incubate the plate for 1-2 hours at room temperature to allow for binding.

-

Wash the plate to remove unbound reagents.

-

Add the HRP-conjugated anti-His-tag antibody to each well and incubate for 1 hour.

-

Wash the plate thoroughly.

-

Add the TMB substrate to each well and incubate until a blue color develops.

-

Stop the reaction by adding the stop solution, which will turn the color to yellow.

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold represents a highly privileged structure in drug discovery, offering a versatile platform for the development of novel therapeutics with a wide range of biological activities. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, leading to the identification of potent and selective modulators of various biological targets. The detailed experimental protocols and an understanding of the key signaling pathways provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. As our understanding of the molecular basis of diseases continues to grow, the this compound scaffold is poised to play an increasingly important role in the discovery of next-generation medicines.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ias.ac.in [ias.ac.in]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. gctlc.org [gctlc.org]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 7. dspace.uevora.pt [dspace.uevora.pt]

- 8. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 10. rjptonline.org [rjptonline.org]

- 11. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. nanobioletters.com [nanobioletters.com]

- 22. researchgate.net [researchgate.net]

- 23. 1-(3,4-DIHYDRO-2H-CHROMEN-3-YL)METHANAMINE HYDROCHLORIDE | 113771-75-8 [chemicalbook.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Analytical Methods for Chroman-3-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-3-ylmethanamine and its derivatives are versatile building blocks in medicinal chemistry and pharmaceutical development, recognized for their potential in the synthesis of bioactive molecules targeting a range of therapeutic areas.[1] The precise analytical characterization of these compounds is paramount for ensuring quality, purity, and consistency in research and drug development. This technical guide provides a comprehensive overview of the core analytical methodologies for the characterization and quality control of this compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols, data presentation, and workflow visualizations are included to support practical implementation in a laboratory setting.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both achiral and chiral separations. Given that this compound possesses a chiral center, the ability to separate enantiomers is critical for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities.[2]

Chiral High-Performance Liquid Chromatography

Chiral HPLC is essential for the enantiomeric separation and purity assessment of this compound. The direct approach, utilizing a chiral stationary phase (CSP), is the most common and effective method.[2][3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely applicable for the resolution of a broad range of racemic compounds.[2][4]

Experimental Protocol: Chiral HPLC

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

-

Column: A polysaccharide-based chiral stationary phase, for example, a column packed with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(5-chloro-2-methylphenylcarbamate).

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is critical for achieving optimal separation and is typically determined empirically. For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can improve peak shape and resolution.[3]

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C) to ensure reproducibility.

-

Detection: UV detection at a wavelength where the chroman moiety exhibits significant absorbance (e.g., 220 nm or 280 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a final concentration suitable for UV detection (e.g., 0.1 - 1.0 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Typical Chiral HPLC Parameters

| Parameter | Value/Condition |

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Achiral Analysis

RP-HPLC is a robust method for determining the purity of this compound and for quantifying it in various matrices.

Experimental Protocol: RP-HPLC

-

Instrumentation: As described for chiral HPLC.

-

Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

-

Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous phase and increasing the organic phase over time. A common mobile phase system consists of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol).[5]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV-Vis or PDA detector.

-

Sample Preparation: As described for chiral HPLC.

Data Presentation: Typical RP-HPLC Gradient Conditions

| Time (min) | % Aqueous (0.1% TFA) | % Acetonitrile |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

Mass Spectrometry (MS) coupled with Liquid Chromatography (LC-MS)

LC-MS is a powerful technique for the identification and quantification of this compound, providing molecular weight information and structural details through fragmentation analysis. It is particularly useful for analyzing complex mixtures and for trace-level detection.

Experimental Protocol: LC-MS/MS

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for its high resolution and speed, coupled to a mass spectrometer. The chromatographic conditions would be similar to the RP-HPLC method described above, but often with volatile buffers like ammonium acetate or ammonium formate to ensure compatibility with the MS interface.[4][5]

-

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for amines.

-

MS Parameters:

-

Sample Preparation: Samples are prepared as for RP-HPLC, but at lower concentrations (e.g., in the ng/mL to µg/mL range).

Data Presentation: Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Ionization Mode | ESI Positive |

| Expected [M+H]⁺ ion | m/z 164.10 |

| Potential Fragment Ions | Fragmentation would likely involve the loss of the aminomethyl group or cleavage of the chroman ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

-

Experiments:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

-

¹³C NMR: Provides information on the number of different types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used for unambiguous assignment of all proton and carbon signals, especially for complex structures.[8][9]

-

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

Based on the analysis of similar chroman and aminomethyl structures, the following are the expected chemical shift ranges for the key nuclei in this compound.[10][11]

Predicted ¹H NMR (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.7 - 7.2 | m |

| O-CH₂ (C2) | 3.8 - 4.3 | m |

| CH-CH₂-N (C3) | 2.2 - 2.8 | m |

| Ar-CH₂ (C4) | 2.6 - 3.1 | m |

| CH₂-NH₂ | 2.5 - 3.0 | m |

| NH₂ | 1.0 - 2.0 | br s |

Predicted ¹³C NMR (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=C (Aromatic) | 115 - 130 |

| C-O (Aromatic) | 150 - 160 |

| O-CH₂ (C2) | 65 - 75 |

| CH-CH₂-N (C3) | 30 - 40 |

| Ar-CH₂ (C4) | 20 - 30 |

| CH₂-NH₂ | 40 - 50 |

Method Validation

Any analytical method intended for quality control or in a regulatory environment must be validated to ensure it is fit for its intended purpose.[12][13][14][15] The validation should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Key Validation Parameters

-

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Mandatory Visualizations

Caption: General analytical workflow for this compound.

Caption: Conceptual signaling pathway for a bioactive chroman derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. rsc.org [rsc.org]

- 6. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. islandscholar.ca [islandscholar.ca]

- 9. THE SYNTHESIS AND NMR SPECTRAL ASSIGNMENTS OF 3-NITRO-4-((6-NITROBENZOTHIAZOL-2-YL)AMINO)-2H-CHROMEN-2-ONE | Bulletin of Natural Sciences Research [aseestant.ceon.rs]

- 10. rsc.org [rsc.org]

- 11. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. wjarr.com [wjarr.com]

- 14. m.youtube.com [m.youtube.com]

- 15. fda.gov [fda.gov]

Chroman-3-ylmethanamine: A Technical Guide for Drug Discovery Professionals

Abstract

Chroman-3-ylmethanamine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its unique structural scaffold is foundational in the development of therapeutic agents, particularly those targeting neurological disorders.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological activities. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Core Properties of this compound

This compound is a yellow liquid at room temperature.[1] Its fundamental properties are summarized in the tables below. While some experimental data is available, many properties are currently based on predictive models and await experimental verification.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | (3,4-dihydro-2H-chromen-3-yl)methanamine | N/A |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | Yellow liquid | [1] |

| CAS Number | 10185-46-3 | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Computed and Predicted Properties

| Property | Value | Source |

| Heavy Atom Count | 12 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Monoisotopic Mass | 163.099714038 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, a general and effective method for the synthesis of related chroman derivatives involves the reduction of a 3-nitrochromene precursor. This approach allows for the introduction of the amine functionality at a late stage of the synthesis. Below is a representative protocol adapted for the synthesis of this compound.

Synthesis of this compound via Reduction of 3-Nitrochromene

This protocol outlines a two-step process starting from a suitable chromene derivative. The first step involves the nitration of the chromene, followed by reduction to the desired amine.

Step 1: Nitration of a Chromene Precursor A suitable chromene precursor is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group at the 3-position, yielding a 3-nitrochromene intermediate.

Step 2: Reduction of 3-Nitrochromene to this compound

-

Reagents and Equipment:

-

3-Nitrochromene intermediate (1 mmol)

-

Methanol (10 mL)

-

Palladium on carbon (10% w/w, 0.1 mmol)

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Round-bottom flask and magnetic stirrer

-

-

Procedure:

-

Dissolve the 3-nitrochromene (1 mmol) in methanol (10 mL) in a round-bottom flask.

-

Carefully add palladium on carbon (10% w/w, 0.1 mmol) to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

-

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of chroman derivatives.

Biological Activity and Signaling Pathways

While direct studies on the biological targets of this compound are limited, the broader class of chroman derivatives has been investigated for various therapeutic applications. Notably, several chroman-based molecules have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[3][4][5][6][7] The ROCK signaling pathway is a critical regulator of cellular processes such as actin cytoskeleton organization, cell motility, and smooth muscle contraction. Dysregulation of this pathway is implicated in various diseases, including hypertension, glaucoma, and cancer.

The Rho/ROCK Signaling Pathway

The Rho/ROCK pathway is initiated by the activation of the small GTPase, RhoA. Upon activation, RhoA binds to and activates ROCK, which in turn phosphorylates downstream substrates, leading to various cellular responses. The diagram below illustrates this pathway and the inhibitory action of chroman derivatives.

The potential for this compound and its derivatives to modulate the ROCK pathway makes it a compound of significant interest for drug discovery programs targeting diseases with underlying ROCK hyperactivation. Further research is warranted to elucidate the specific interactions and therapeutic potential of this compound.

References

An In-depth Technical Guide to Chroman-3-ylmethanamine Structural Analogs and Their Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structure-activity relationships (SAR) of chroman-3-ylmethanamine structural analogs. The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential in targeting a range of biological entities, most notably serotonin receptors, and exhibiting anticancer properties. This document details synthetic methodologies, presents quantitative biological data, and illustrates relevant signaling pathways to serve as a resource for the design and development of novel therapeutic agents based on the this compound core.

Core Synthesis of the this compound Scaffold

The synthesis of the foundational this compound scaffold can be achieved through several synthetic routes. A common and effective method involves the preparation of a chroman-3-carbonitrile intermediate, followed by its reduction to the primary amine.

Synthesis of Chroman-3-carbonitrile

A key intermediate, 2-amino-4H-chromene-3-carbonitrile derivatives can be synthesized via a one-pot multicomponent reaction. This approach combines substituted salicylaldehydes, malononitrile, and a suitable active methylene compound, often in the presence of a catalyst. For instance, an efficient synthesis of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles has been reported using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in aqueous media at room temperature. This method is advantageous due to its mild conditions and high yields.[1]

Reduction of Chroman-3-carbonitrile to this compound

The reduction of the nitrile group in chroman-3-carbonitrile to the corresponding primary amine, (chroman-3-yl)methanamine, is a critical step. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Experimental Protocol: Reduction of Chroman-3-carbonitrile

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), a solution of chroman-3-carbonitrile in anhydrous diethyl ether is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for a specified period, typically a few hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

-

The resulting mixture is filtered, and the filtrate is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure to yield the crude (chroman-3-yl)methanamine, which can be further purified by distillation or column chromatography.

Synthesis of N-Substituted this compound Analogs

The primary amine of the this compound scaffold serves as a versatile handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships. Reductive amination is a widely employed and efficient one-pot method for this purpose.

Reductive Amination of Chroman-3-carbaldehyde

An alternative and direct route to N-substituted analogs involves the reductive amination of a chroman-3-carbaldehyde intermediate. This aldehyde can be synthesized from the corresponding chromone-3-carbaldehyde, which is accessible through Vilsmeier-Haack formylation of 2-hydroxyacetophenones.[2][3]

Experimental Protocol: General Reductive Amination

-

In a suitable solvent such as methanol or 1,2-dichloroethane, the chroman-3-carbaldehyde (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) are combined.

-

For reactions in methanol, the pH is adjusted to 6-7 with a few drops of acetic acid to promote imine or iminium ion formation.

-

A reducing agent is then added to the mixture. Common choices include sodium borohydride, sodium cyanoborohydride, or the milder and less toxic sodium triacetoxyborohydride.[3][4][5][6]

-

The reaction is stirred at room temperature for a period ranging from a few hours to overnight, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched, typically with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is achieved through column chromatography or recrystallization to yield the desired N-substituted this compound analog.

The workflow for a typical reductive amination is illustrated below:

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the chroman ring and the aminomethyl side chain.

Serotonin Receptor Ligands

A notable area of investigation for this compound derivatives is their interaction with serotonin (5-HT) receptors. For instance, a series of C6-aryl substituted 3-(dimethylamino)chroman derivatives have been synthesized and evaluated for their affinity towards the 5-HT₇ receptor.[1][4]

| Compound ID | C6-Substituent | 5-HT₇ Receptor Affinity (Ki, nM) |

| 1a | Phenyl | 150 |

| 1b | 4-Fluorophenyl | 80 |

| 1c | 4-Methoxyphenyl | 250 |

| 1d | Thiophen-2-yl | 95 |

Data is illustrative and based on trends reported in the literature.

The data suggests that substitution at the C6 position of the chroman ring with aryl groups is well-tolerated and can modulate the affinity for the 5-HT₇ receptor.

Anticancer Activity

Chroman derivatives have also demonstrated promising anticancer activity. While specific data for a systematic series of this compound analogs is limited in the public domain, related chroman and chromene structures have shown significant cytotoxic effects. For example, various chromene derivatives have been screened against liver (HepG-2), colon (HT-29), and breast (MCF-7) cancer cell lines, with some compounds exhibiting higher potency than the reference drug doxorubicin.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) |

| Chromene Derivative | HT-29 (Colon) | < 10 |

| Chromene Derivative | HepG-2 (Liver) | < 15 |

| Coumarin-3-carboxamide | HeLa (Cervical) | 0.39 - 0.75 |

| Coumarin-3-carboxamide | HepG2 (Liver) | 2.62 - 4.85 |

Data is compiled from studies on structurally related compounds to indicate the potential of the chroman scaffold.[6][7]

Signaling Pathways

This compound analogs that act as agonists at the 5-HT₇ receptor are expected to modulate downstream signaling cascades. The 5-HT₇ receptor primarily couples to the stimulatory G protein (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[8] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets. Additionally, the 5-HT₇ receptor can also couple to Gα₁₂ to activate small GTPases of the Rho family, influencing cytoskeletal dynamics.[8]

The canonical Gαs-cAMP signaling pathway is depicted below:

Furthermore, G protein-coupled receptor (GPCR) signaling is regulated by β-arrestins. Upon agonist binding and subsequent receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. This interaction can lead to desensitization of G-protein signaling and also initiate G-protein-independent signaling cascades.[9][10][11][12]

The process of β-arrestin recruitment is outlined below:

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly those targeting serotonin receptors. The synthetic routes outlined in this guide, especially the versatile reductive amination protocol, offer a robust platform for generating a diverse library of analogs. The preliminary structure-activity relationship data indicates that strategic modifications to the chroman ring and the aminomethyl side chain can significantly impact biological activity. Further systematic exploration of these structural variations, coupled with detailed investigation of their effects on downstream signaling pathways, will be crucial in optimizing the therapeutic potential of this compound class. This guide provides the foundational knowledge for researchers to advance the discovery and development of next-generation chroman-based therapeutics.

References

- 1. Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. gctlc.org [gctlc.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iasp-pain.org [iasp-pain.org]

- 11. Visualization of arrestin recruitment by a G-protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Natural Chroman Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold, a heterocyclic motif consisting of a dihydropyran ring fused to a benzene ring, is a privileged structure in medicinal chemistry. Its derivatives are abundant in nature, found in a diverse array of organisms including plants, fungi, and marine life. These natural chroman derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, making them a fertile ground for drug discovery and development. This technical guide provides an in-depth overview of the discovery and isolation of these valuable natural products, with a focus on experimental methodologies, data presentation, and the elucidation of their mechanisms of action through signaling pathway diagrams.

Natural Sources of Chroman Derivatives

Natural chroman derivatives are a structurally diverse class of secondary metabolites. They are biosynthesized by a variety of organisms, often as a defense mechanism or for other ecological advantages.

Plants: Higher plants are a rich source of chroman derivatives, particularly flavonoids and tocopherols (Vitamin E). These compounds are often found in leaves, stems, roots, and fruits.

Fungi: Endophytic fungi, which live symbiotically within plant tissues, have emerged as a prolific source of novel chroman derivatives with potent bioactivities. Genera such as Penicillium are known to produce a variety of chroman-4-ones.[1]

Marine Organisms: The marine environment, with its unique biodiversity, offers a treasure trove of novel chemical structures. Marine sponges of the genus Dysidea and brown algae of the genus Sargassum have been found to produce unique chromane-type meroterpenoids.[2][3]

Experimental Protocols for Isolation and Purification

The isolation of natural chroman derivatives is a multi-step process that requires careful selection of extraction and chromatographic techniques to obtain pure compounds. The following protocols are generalized representations and may require optimization based on the specific natural source and target compound.

General Experimental Workflow

The isolation of bioactive compounds from natural sources typically follows a bioassay-guided fractionation approach.

Protocol 1: Isolation of Chroman-4-ones from Endophytic Fungi (e.g., Penicillium chrysogenum)

This protocol outlines the steps for isolating chroman-4-one derivatives from a fungal culture.[4]

1. Fungal Cultivation and Fermentation:

-

The endophytic fungus, such as Penicillium chrysogenum, is cultured on a suitable solid or liquid medium (e.g., Potato Dextrose Agar or Potato Dextrose Broth).

-

For large-scale production, fermentation is carried out in a suitable broth medium under controlled conditions of temperature, pH, and aeration.

2. Extraction:

-

After the fermentation period, the culture broth is separated from the mycelial mass by filtration.

-

The cell-free culture medium is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate or chloroform. The organic fractions are pooled and concentrated under reduced pressure to yield a crude extract.[4]

3. Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).[4]

-

Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the target compounds.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing promising activity or purity are further purified by preparative HPLC on a suitable column (e.g., C18) with an appropriate mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield the pure chroman-4-one derivatives.[2]

4. Structural Elucidation:

-

The structure of the purified compounds is determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Protocol 2: Isolation of Meroterpenoids from Marine Brown Algae (e.g., Sargassum sp.)

This protocol details the isolation of chromane-type meroterpenoids, such as sargachromanol, from brown algae.[1][5]

1. Sample Preparation and Extraction:

-

The collected seaweed is washed, dried, and ground into a fine powder.

-

The powdered alga is then extracted with a solvent such as methanol or a mixture of chloroform and methanol. The resulting extract is filtered and concentrated to obtain the crude extract.

2. Solvent Partitioning:

-

The crude extract is suspended in a water/methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

3. Chromatographic Purification:

-

Centrifugal Partition Chromatography (CPC): This technique is particularly effective for the preparative isolation of compounds from complex mixtures. A suitable biphasic solvent system (e.g., n-hexane:ethyl acetate:methanol:water) is used to separate the target meroterpenoids.[1]

-

Silica Gel Column Chromatography: Fractions from CPC can be further purified on a silica gel column using a gradient of hexane and ethyl acetate.

-

Preparative HPLC: Final purification to obtain high-purity compounds is achieved using preparative HPLC with a C18 column and a methanol/water or acetonitrile/water mobile phase.

4. Characterization:

-

The pure compounds are characterized by spectroscopic methods (NMR, HRMS, IR) to confirm their structures.

Data Presentation: Quantitative Analysis of Isolated Chroman Derivatives

The following tables summarize representative quantitative data for the isolation of natural chroman derivatives from various sources. It is important to note that yields can vary significantly depending on the natural source, collection time, and the specific isolation protocol used.

| Compound Name | Natural Source | Extraction Solvent | Purification Method | Yield | Purity | Reference |

| Penicichromanone A | Penicillium chrysogenum (endophytic fungus) | Ethyl Acetate | Silica Gel Column Chromatography, Prep-HPLC | Not Reported | >95% | [6] |

| Sargachromanol E | Sargassum siliquastrum (brown alga) | Chloroform | Centrifugal Partition Chromatography | ~5% of fraction | >98% | [1] |

| 2-Hydroxymethyl-chroman-4-one | Burkholderia sp. MSSP | Organic Solvent | Column Chromatography, TLC | Not Reported | Pure solid | [7] |

| Paecilin F | Xylaria curta E10 (endophytic fungus) | Methanol, Ethyl Acetate | MPLC, Sephadex LH-20, Prep-HPLC | 20.3 mg from 380 mg fraction | >95% | [2] |

Signaling Pathways and Mechanisms of Action

Many natural chroman derivatives exert their biological effects by modulating specific signaling pathways involved in disease pathogenesis. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways

A common mechanism for the anti-inflammatory effects of chroman derivatives and related flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) through Toll-like receptor 4 (TLR4).[8]

Upon activation by LPS, TLR4 recruits adaptor proteins like MyD88, leading to the activation of the IKK complex and MAPKs. The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it induces the expression of pro-inflammatory genes. MAPKs activate other transcription factors like AP-1, further amplifying the inflammatory response. Chroman derivatives can inhibit these pathways at various points, such as by blocking the activation of IKK and MAPKs, thereby suppressing the production of inflammatory mediators.[8][9]

Anticancer Activity: Inhibition of Sirtuin 2 (SIRT2)

Certain chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis. One of its key substrates is α-tubulin.

SIRT2 deacetylates α-tubulin, which plays a role in microtubule dynamics. Inhibition of SIRT2 by chroman-4-one derivatives leads to the hyperacetylation of α-tubulin.[10][11] This can disrupt microtubule function, leading to cell cycle arrest and ultimately apoptosis in cancer cells. This mechanism highlights the potential of SIRT2-inhibiting chroman-4-ones as anticancer agents.

Conclusion

Natural chroman derivatives represent a vast and largely untapped resource for the discovery of new therapeutic agents. Their structural diversity and broad range of biological activities continue to inspire research in medicinal chemistry and drug development. This technical guide has provided an overview of the key aspects of their discovery and isolation, from natural sources to purified compounds. The detailed experimental workflows and elucidation of their mechanisms of action through signaling pathway diagrams offer a valuable resource for researchers in this exciting field. Further exploration of the chemical space of natural chromans, coupled with modern isolation and characterization techniques, will undoubtedly lead to the discovery of novel drug candidates with significant therapeutic potential.

References

- 1. Preparative isolation of sargachromanol E from Sargassum siliquastrum by centrifugal partition chromatography and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paecilins F–P, new dimeric chromanones isolated from the endophytic fungus Xylaria curta E10, and structural revision of paecilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Characterization of Antibacterial Compound from a Mangrove-Endophytic Fungus, Penicillium chrysogenum MTCC 5108 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and characterization of two new chroman-4-ones from the endophytic fungus Penicillium chrysogenum obtained from Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of Endophytic Fungi and Effects on Secondary Metabolites in Hairy Roots of Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of Chroman-3-ylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Chroman-3-ylmethanamine, with its primary amine functional group, offers a key point for chemical modification, making it a valuable starting material for the synthesis of novel therapeutic agents.[1] Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of the compound of interest. This document serves as a comprehensive resource for the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following tables summarize the predicted and expected quantitative data based on the analysis of similar chroman structures and general spectroscopic knowledge.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.10 - 6.70 | m | 4H | Ar-H |

| ~ 4.20 - 3.80 | m | 2H | O-CH₂ |

| ~ 2.90 - 2.60 | m | 2H | Ar-CH₂ |

| ~ 2.70 - 2.50 | m | 2H | CH₂-NH₂ |

| ~ 2.20 - 1.80 | m | 1H | CH-CH₂NH₂ |

| ~ 1.50 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154.0 | Ar-C-O |

| ~ 130.0 - 115.0 | Ar-C |

| ~ 65.0 | O-CH₂ |

| ~ 45.0 | CH₂-NH₂ |

| ~ 35.0 | CH-CH₂NH₂ |

| ~ 28.0 | Ar-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 3050 - 3000 | Medium | Ar C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Medium | N-H bend (scissoring) |

| 1600, 1480 | Medium-Strong | Ar C=C stretch |

| 1230 - 1200 | Strong | Ar-O-C stretch (asymmetric) |

| 1050 - 1020 | Strong | Ar-O-C stretch (symmetric) |

| 850 - 750 | Strong | Ar C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 163.10 | High | [M]⁺ (Molecular Ion) |

| 146.08 | Moderate | [M - NH₃]⁺ |

| 134.07 | Moderate | [M - CH₂NH₂]⁺ |

| 121.06 | High | [Chromenyl cation]⁺ |

| 91.05 | Moderate | [Tropylium ion]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹H NMR Data Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to 0-12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-